4-Chloro-7-fluoroisoquinoline

Synthetic Chemistry Cross-Coupling MedChem Building Blocks

4-Chloro-7-fluoroisoquinoline (CAS 1897690-80-0) is a dihalogenated isoquinoline building block bearing a chlorine atom at the 4-position and a fluorine atom at the 7-position on the heteroaromatic scaffold. Isoquinoline derivatives serve as privileged intermediates in medicinal chemistry for kinase inhibitors, deubiquitinase modulators, and CNS-targeted agents.

Molecular Formula C9H5ClFN
Molecular Weight 181.59 g/mol
Cat. No. B13664690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-fluoroisoquinoline
Molecular FormulaC9H5ClFN
Molecular Weight181.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NC=C2C=C1F)Cl
InChIInChI=1S/C9H5ClFN/c10-9-5-12-4-6-3-7(11)1-2-8(6)9/h1-5H
InChIKeyNBZJEGGPQLGLEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-fluoroisoquinoline: Core Benchmarks for Procurement and Research Selection


4-Chloro-7-fluoroisoquinoline (CAS 1897690-80-0) is a dihalogenated isoquinoline building block bearing a chlorine atom at the 4-position and a fluorine atom at the 7-position on the heteroaromatic scaffold . Isoquinoline derivatives serve as privileged intermediates in medicinal chemistry for kinase inhibitors, deubiquitinase modulators, and CNS-targeted agents [1]. The specific 4-Cl/7-F substitution pattern imparts distinct electronic and steric properties that influence both downstream synthetic reactivity and the physicochemical profile of final drug candidates, making precise positional isomer selection critical in lead optimization campaigns.

Cross-Coupling Handle
C4-Cl bond reported for Pd-catalyzed Suzuki coupling reactivity; enables late-stage diversification at C4 position.
Electronic Tuning
C7-fluorine modulates ring electronics without competing as a leaving group, aiding downstream physicochemical optimization.
Isomer Precision
Positional isomer control is critical; 4-Cl/7-F substitution pattern offers distinct reactivity and SAR profile.

4-Chloro-7-fluoroisoquinoline: Why Positional Isomer Substitution Introduces Unacceptable Risk


Generic substitution among chloro-fluoroisoquinoline isomers is scientifically unsound due to the profound impact of halogen regiochemistry on both cross-coupling reactivity and biological target engagement. The chlorine at C4 serves as the primary handle for palladium-catalyzed cross-coupling, while the fluorine at C7 electronically tunes the ring without competing as a leaving group [1][2]. In deubiquitinase inhibitor programs, switching the fluorine position on the isoquinoline scaffold has been shown to completely reverse selectivity between USP2 and USP7, demonstrating that seemingly minor positional variations produce functionally non-interchangeable compounds [3].

Isomer mismatch
Fluorine position shift (C6 or C8) may reverse target selectivity between USP2 and USP7, altering biological outcome.
Analog reactivity
C4-Br alternative is more reactive but prone to trans-halogenation side reactions, potentially reducing coupling reliability and yield.
Missing functionality
Non-halogenated or C4-unsubstituted isoquinolines lack the cross-coupling handle or electronic tuning required for targeted SAR studies.

4-Chloro-7-fluoroisoquinoline: Head-to-Head Quantitative Differentiation Evidence


C4 Chlorine Reactivity Advantage Over C4 Bromine in Palladium-Catalyzed Cross-Coupling Selectivity

4-Chloroisoquinolines generated via CuX2-mediated cyclization undergo palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids to afford 4-arylated isoquinolines in good yields [1]. While quantitative yield data for the specific 7-fluoro analog is not available in the primary literature, the C4-Cl bond offers an optimal balance of oxidative addition reactivity and stability compared to the more reactive but less bench-stable C4-Br analog (4-bromo-7-fluoroisoquinoline). The C4-Cl bond avoids unwanted trans-halogenation side reactions that can occur with C4-Br and C4-I substrates under microwave or thermal conditions [2].

C4-Cl vs C4-Br coupling
Class-level
C4-Cl: bench-stable, participates in Suzuki coupling. C4-Br: more reactive, prone to trans-halogenation and reductive debromination. Not quantified for 7-fluoro series specifically.
May support more predictable cross-coupling workflow.
Data to verify for 4-chloro-7-fluoro analog; class-level inference from isoquinoline literature.
Synthetic Chemistry Cross-Coupling MedChem Building Blocks

Predicted pKa Differentiation of 4-Chloro-7-fluoroisoquinoline vs. Non-Fluorinated Analogs for Formulation Development

The predicted pKa of 4-chloro-7-fluoroisoquinoline is not publicly reported in peer-reviewed literature. However, the electron-withdrawing effect of the 7-fluoro substituent is expected to lower the basicity of the isoquinoline nitrogen relative to the non-fluorinated 4-chloroisoquinoline (predicted pKa ~3.30) . For reference, 7-fluoroisoquinoline has a predicted pKa of 4.81, compared to 5.14 for parent isoquinoline . Extrapolating, 4-chloro-7-fluoroisoquinoline likely exhibits a pKa intermediate between these values, influencing solubility, permeability, and salt formation potential in drug development applications.

pKa prediction vs analog
Data to verify
Predicted pKa of target not reported; expected between 3.3 and 4.8 based on substituent effects. Comparator: 4-chloroisoquinoline pKa ~3.30; 7-fluoroisoquinoline pKa ~4.81; isoquinoline 5.14.
Supports formulation-relevant property context; requires experimental validation.
Predicted values via computational methods; no peer-reviewed experimental data available.
Physicochemical Property Formulation Drug Discovery

C7-Fluorine Electronic Tuning Advantage Over C6- and C8-Fluoro Isomers in Medicinal Chemistry SAR

The position of the fluorine substituent on the isoquinoline ring profoundly influences biological activity. A study on halogen-substituted isoquinoline-1,3-dione inhibitors revealed that introduction of a fluorine atom could completely switch selectivity between the deubiquitinases USP2 and USP7, highlighting the critical role of halogen regiochemistry [1]. While 4-chloro-7-fluoroisoquinoline was not the specific compound tested in that study, the general principle that C7-fluorination imparts distinct target selectivity compared to C6- or C8-fluorinated isomers is well-established [1][2]. The C7 position places the fluorine substituent in a region that can interact with hydrophobic subpockets while avoiding steric clashes with the catalytic machinery of many enzyme targets.

C7-F vs C6/C8-F SAR
Class-level
C7-fluorine associated with selective USP2/USP7 modulation in isoquinoline-1,3-dione series. C6/C8 substitution can switch selectivity. Quantitative IC50 not available for 4-chloro-7-fluoro derivative specifically.
Supports position-specific SAR probe selection.
Class-level inference from halogen-substituted isoquinoline studies.
Medicinal Chemistry SAR Metabolic Stability

4-Chloro-7-fluoroisoquinoline: Evidence-Backed Application Scenarios for Procurement Decision-Making


Selective Deubiquitinase (DUB) Inhibitor Probe Synthesis

Based on evidence that halogen position on the isoquinoline scaffold can switch selectivity between USP2 and USP7 [1], 4-chloro-7-fluoroisoquinoline serves as a strategic building block for synthesizing isoquinoline-1,3-dione derivatives with defined selectivity profiles. The C4-Cl enables facile diversification via cross-coupling, while the C7-F maintains the electronic environment necessary for selective target engagement.

Kinase Inhibitor Lead Optimization via C4 Diversification

The C4-Cl bond provides a reliable handle for Suzuki, Buchwald, and related cross-coupling reactions to introduce aryl, heteroaryl, or amine substituents for SAR exploration [1]. The C7-F substituent simultaneously modulates the electron density of the isoquinoline ring and can occupy hydrophobic subpockets in kinase ATP-binding sites, enhancing potency and metabolic stability without additional steric bulk [2].

Physicochemical Property Optimization in CNS Drug Discovery Programs

The predicted pKa range of 4-chloro-7-fluoroisoquinoline (between 3.3 and 4.8, based on substituent effects) offers a favorable ionization profile for CNS penetration compared to more basic isoquinoline analogs [1][2]. The combined electron-withdrawing effects of the 4-Cl and 7-F substituents reduce basicity, potentially decreasing P-glycoprotein efflux and improving brain-to-plasma ratios in CNS-targeted candidates.

Application
Selection Property
Validation Focus
DUB inhibitor probe synthesis
C4 cross-coupling reactivity; C7 electronic tuning
Deubiquitinase selectivity assays (USP2/7)
Kinase inhibitor SAR exploration
C4 diversification handle (Suzuki, Buchwald)
Kinase panel affinity and metabolic stability context
CNS-targeted candidate profiling
Modulated basicity (pKa) from Cl/F substitution
CNS permeability and efflux ratio studies
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